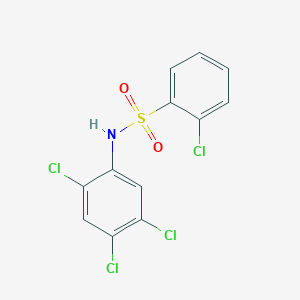
2-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H7Cl4NO2S. It is known for its unique structure, which includes multiple chlorine atoms and a sulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
2-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can undergo hydrolysis to form corresponding amines and sulfonic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The chlorine atoms in the compound may also contribute to its reactivity and binding affinity with target molecules .
Comparison with Similar Compounds
2-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide: This compound has a similar structure but with a different position of the chlorine atom on the benzene ring.
2-chloro-N-(2,4,5-trichlorophenyl)benzamide: This compound lacks the sulfonamide group and has different chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the presence of the sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7Cl4NO2S |
|---|---|
Molecular Weight |
371.1 g/mol |
IUPAC Name |
2-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl4NO2S/c13-7-3-1-2-4-12(7)20(18,19)17-11-6-9(15)8(14)5-10(11)16/h1-6,17H |
InChI Key |
YVVUFRUDAWTUIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


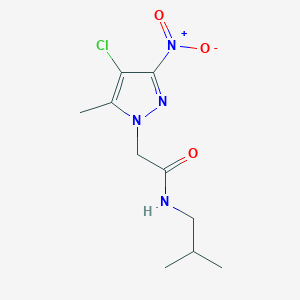
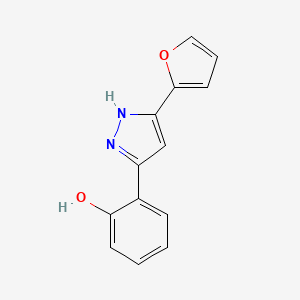
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11102679.png)
![4,4'-oxybis[N-(3-nitrophenyl)benzamide]](/img/structure/B11102694.png)
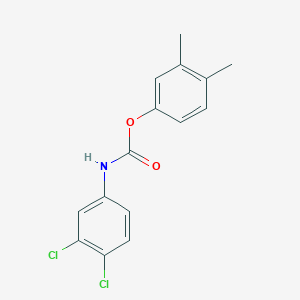
![N'-[(E)-(2-nitrophenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11102700.png)
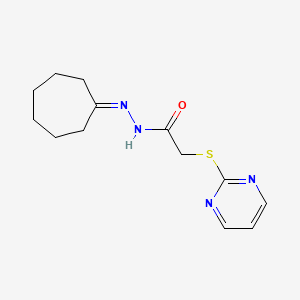
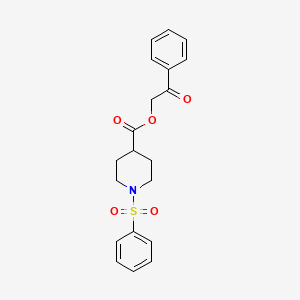
![3,4,5-Trimethoxy-N~1~-{2-oxo-2-[2-((E)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazino]ethyl}benzamide](/img/structure/B11102707.png)
![[3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate](/img/structure/B11102715.png)
![3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B11102723.png)
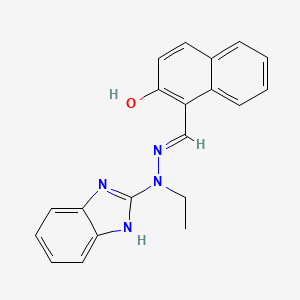
![N-(1,7-Diphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-9-YL)-N-[(E)-1-(4-methoxyphenyl)methylidene]amine](/img/structure/B11102730.png)
![Benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]-](/img/structure/B11102737.png)
